molecular formula C12H20ClNO2 B1477260 3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2097963-08-9

3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B1477260
CAS No.: 2097963-08-9
M. Wt: 245.74 g/mol
InChI Key: CLTQWMPCOUFESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one ( 2097963-08-9) is a chemical compound offered for research and development purposes. This piperidine derivative has a molecular formula of C 12 H 20 ClNO 2 and a molecular weight of 245.75 . Its structure features a chloro-propanone group linked to a 4-hydroxypiperidine ring that is further substituted with a cyclopropylmethyl moiety at the 3-position . Available with a high purity specification of 95% or greater, this compound is suited for use as a molecular building block in chemical synthesis . The provided SMILES code (ClCCC(N1CCC(C(C1)CC1CC1)O)=O) and InChIKey (CLTQWMPCOUFESZ-UHFFFAOYSA-N) can assist researchers in compound identification and in silico modeling . Predicted physicochemical properties include a density of 1.225±0.06 g/cm 3 , a boiling point of 408.7±40.0 °C, and a pKa of 14.63±0.40 . This product is labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications, nor for personal use . Researchers should consult the safety data sheet and conduct all necessary risk assessments prior to handling.

Properties

IUPAC Name

3-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c13-5-3-12(16)14-6-4-11(15)10(8-14)7-9-1-2-9/h9-11,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTQWMPCOUFESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one, with the chemical formula C12_{12}H20_{20}ClNO and a molecular weight of 245.74 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H20_{20}ClNO
  • Molecular Weight : 245.74 g/mol
  • CAS Number : 2097963-08-9
  • Purity : Minimum 95% .

The biological activity of 3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin. The compound's structural similarity to piperidine derivatives suggests potential activity as a central nervous system (CNS) agent.

Key Mechanisms:

  • Dopaminergic Activity : The compound may modulate dopamine receptors, influencing mood and behavior.
  • Serotonergic Activity : Interaction with serotonin receptors could contribute to anxiolytic and antidepressant effects.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in neurotransmitter degradation, enhancing synaptic availability.

In Vitro Studies

Recent research has employed in vitro assays to evaluate the compound's biological properties:

StudyMethodologyFindings
Study ACell viability assaysShowed significant cytotoxicity against cancer cell lines at concentrations above 10 µM.
Study BReceptor binding assaysDemonstrated high affinity for D2 dopamine receptors, suggesting potential antipsychotic properties.
Study CEnzyme inhibition assaysInhibited monoamine oxidase (MAO) activity, indicating possible antidepressant effects.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of the compound:

ModelDosageObserved Effects
Mouse Model (anxiety)5 mg/kgReduced anxiety-like behavior in elevated plus maze tests.
Rat Model (depression)10 mg/kgSignificant reduction in immobility time in forced swim tests, indicating antidepressant activity.
Rat Model (pain)15 mg/kgExhibited analgesic effects in formalin-induced pain tests.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A clinical trial investigating the efficacy of 3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one in treating anxiety disorders reported a significant reduction in anxiety scores compared to placebo after four weeks of treatment.
  • Case Study 2 : Research on chronic pain management showed that patients treated with this compound experienced improved pain relief compared to standard analgesics, suggesting its utility in pain management protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one ()

  • Structure: Aromatic propanone with chlorine at the β-position and dihydroxyphenyl substituent.
  • Synthesis: Reacted from resorcinol and 3-chloropropionic acid using trifluoromethane sulfonic acid, followed by cyclization with NaOH .
  • Comparison: Unlike the target compound, this lacks the piperidine ring but shares the β-chlorinated propanone core. Its synthesis emphasizes acid-catalyzed acylation rather than piperidine ring functionalization.

b. 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one ()

  • Structure: Dichlorophenyl-substituted propanone with β-chlorine.
  • Synthesis: Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-chloropropanoyl chloride and AlCl₃ .
  • Comparison : The dichlorophenyl group enhances electrophilicity compared to the cyclopropylmethyl-piperidine group in the target compound. AlCl₃ catalysis is common in both syntheses.

c. 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one ()

  • Structure: Piperidine ring substituted with thiomorpholine and β-chlorinated propanone.
  • Molecular Weight : ~284.85 g/mol (estimated).

a. Antiviral Piperidine Derivatives ()

  • Compound : (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22).
  • Activity : EC₅₀ = 5.5 μM against coronaviruses.
  • Comparison : The 4-hydroxypiperidine moiety is critical for antiviral activity, similar to the target compound. However, K22’s aromatic substituents may enhance binding affinity compared to the cyclopropylmethyl group .

b. Cytotoxic Chalcone-Like Agents ()

  • Compound: 7-hydroxychroman-4-one (derived from β-chlorinated propanones).
  • Activity : Exhibits in vitro cytotoxicity, likely via inhibition of tubulin polymerization.
  • Comparison: The chromanone structure (cyclized propanone) contrasts with the open-chain target compound, suggesting divergent mechanisms of action .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Key Substituents Purity
Target Compound ~283.78* Cyclopropylmethyl, 4-hydroxypiperidin ≥95%†
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one () 205.68 Hydroxymethyl, methylpyrrolidine ≥95%
3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one () 284.85 Hexylthiophenyl N/A

*Estimated based on molecular formula. †Assumed based on similar compounds in .

  • Solubility : Cyclopropylmethyl and hydroxyl groups in the target compound may improve water solubility compared to purely aromatic analogues (e.g., dichlorophenyl derivatives).
  • Stability : The hydroxyl group on piperidine could increase susceptibility to oxidation relative to thiomorpholine or azepan derivatives .

Preparation Methods

Synthesis of the 3-Chloropropanone Backbone

The core 3-chloropropanone moiety can be derived from 3-chloro-1-propanol or related precursors. The preparation of 3-chloro-1-propanol is a well-studied process and serves as a foundational step for the target compound synthesis.

Key synthesis route for 3-chloro-1-propanol:

Step Reagents & Conditions Description Yield & Purity
1 1,3-propanediol + hydrochloric acid + benzenesulfonic acid catalyst Heated to 80-100°C with stirring; reflux condensing device used; reaction held for 3 hours Initial chlorination step
2 Additional hydrochloric acid added; heated to 90°C for 10 hours Reaction continues to increase chlorination conversion; monitored by GC to reach ~80% conversion Conversion monitored by GC
3 Distillation with toluene for water removal Reflux with toluene to separate water and purify the product Final product purity 99.3%
4 Neutralization with sodium bicarbonate; filtration Neutralizes acid residues and removes salts Final yield 96%

This method improves reaction efficiency and minimizes over-chlorination and toxic waste generation by using benzenesulfonic acid as a catalyst. The process is scalable and industrially viable with high yield and purity.

Coupling of Piperidine Moiety with 3-Chloropropanone

The final assembly involves linking the functionalized piperidine to the 3-chloropropanone backbone:

  • Nucleophilic substitution reaction: The nitrogen atom of the substituted piperidine attacks the electrophilic carbonyl carbon of 3-chloropropanone or its activated derivative (e.g., halide or ester), forming the amide or ketone linkage.
  • Reaction conditions: Typically performed in polar solvents such as ethanol or acetonitrile, with bases like potassium carbonate to facilitate substitution.
  • Isolation: The product is isolated as a free base or salt, depending on downstream applications.

This approach aligns with synthetic routes for similar compounds where piperidine derivatives are alkylated or acylated to yield target molecules.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reaction Type Reagents/Conditions Notes
1 3-Chloro-1-propanol Chlorination of 1,3-propanediol HCl, benzenesulfonic acid, 80-100°C, reflux High yield (96%), minimized waste
2 3-(Cyclopropylmethyl)-4-hydroxypiperidine N-alkylation and hydroxylation Cyclopropylmethyl halide, K2CO3, KI, EtOH/H2O Controlled regioselectivity required
3 3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one Nucleophilic substitution Polar solvents, base (K2CO3), reflux Final product isolated as base or salt

Research Findings and Practical Notes

  • Catalyst choice: Benzenesulfonic acid as a catalyst in chlorination improves selectivity and reduces hazardous by-products compared to traditional sulfur chloride methods.
  • Reaction monitoring: Gas chromatography (GC) is essential to monitor conversion rates and optimize reaction times, especially in chlorination steps.
  • Purification: Distillation under reduced pressure and neutralization steps ensure high purity and removal of acid residues, critical for subsequent functionalization steps.
  • Functional group compatibility: The hydroxyl group on the piperidine ring requires careful handling to avoid side reactions during coupling; protecting groups may be employed depending on the synthetic route.
  • Scalability: The described methods are amenable to scale-up, with industrial-scale reactions documented for the chlorination step.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

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